molecular formula C14H14ClN3O B5809219 N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea

N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea

Cat. No. B5809219
M. Wt: 275.73 g/mol
InChI Key: CBKDSIMWLPLELC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea, commonly known as CDPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDPU is a urea derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for a wide range of research applications.

Scientific Research Applications

CDPU has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. CDPU has been found to exhibit potent anti-cancer activity in various cancer cell lines, making it a potential candidate for the development of new cancer therapies. CDPU has also been found to exhibit anti-inflammatory activity and has been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of CDPU is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. CDPU has been found to inhibit the activity of the enzyme protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and survival. CDPU has also been found to inhibit the activity of the signaling pathway known as NF-κB, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
CDPU has been found to exhibit various biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and inhibition of certain enzymes and signaling pathways. CDPU has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of CDPU for lab experiments is its potent anti-cancer activity. CDPU has been found to exhibit anti-cancer activity in various cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, CDPU also has some limitations for lab experiments, including its potential toxicity and the need for careful control of reaction conditions during synthesis.

Future Directions

There are many potential future directions for research on CDPU. One area of research could focus on the development of new cancer therapies based on the anti-cancer activity of CDPU. Another area of research could focus on the development of new anti-inflammatory drugs based on the anti-inflammatory activity of CDPU. Further research is also needed to fully understand the mechanism of action of CDPU and to identify any potential side effects or toxicity associated with its use.

Synthesis Methods

The synthesis of CDPU involves the reaction of 4-chloroaniline with 4,6-dimethyl-2-pyridinecarboxylic acid to form the corresponding amide. This amide is then treated with phosgene and a tertiary amine to form the desired urea derivative, CDPU. The synthesis of CDPU is a multi-step process that requires careful control of reaction conditions to obtain the desired product in high yield and purity.

properties

IUPAC Name

1-(4-chlorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c1-9-7-10(2)16-13(8-9)18-14(19)17-12-5-3-11(15)4-6-12/h3-8H,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKDSIMWLPLELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.